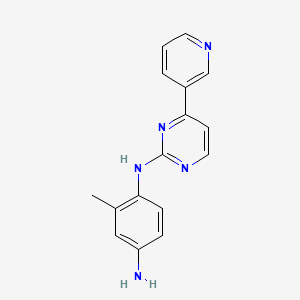

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

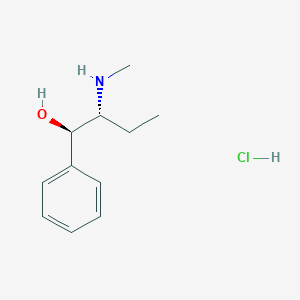

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (AMP-PY-PY) is an organophosphorus compound that has been used in scientific research for various applications. It is a synthetic compound consisting of two pyrimidine rings, one pyridine ring, and a methylphenyl group. It has been used in the synthesis of a variety of organic compounds, as well as in the study of enzyme inhibitors, receptor agonists, and other biochemical processes.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Pyrimidine derivatives, including structures similar to N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, have been investigated for their anti-inflammatory properties. Substituted 1,2,3,4-tetrahydropyrimidine derivatives, for instance, have shown significant in vitro anti-inflammatory activity, suggesting potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Anti-cancer Research

Research has focused on the anti-cancer potential of pyrimidine derivatives across various molecular scaffolds. Pyrimidine-based compounds have been extensively reported for their anticancer activities, with patents suggesting their effectiveness through various mechanisms indicating potential interactions with diverse enzymes, targets, and receptors. This highlights pyrimidines' prominence in cancer research and as potential future drug candidates (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Optoelectronic Materials

Quinazolines and pyrimidines have been noted for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating their significance beyond medicinal chemistry into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Pharmacology

Pyrimidines play a crucial role in medicinal chemistry due to their presence in nucleic acid components, vitamins, and neurotransmitters. Structural Activity Relationship (SAR) studies of pyrimidine derivatives have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscoring their versatility and potential in drug development (Natarajan, N, S, & S, 2022).

Alzheimer's Disease Research

Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. Ongoing research aims to mitigate adverse effects associated with current treatments and improve the efficacy of drugs targeting neurological disorders. The SAR-based approach to studying pyrimidine derivatives in Alzheimer's disease research indicates their promising role in developing therapeutic agents (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

Propiedades

IUPAC Name |

2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGVVCLIFBRODR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652142 |

Source

|

| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112696-91-0 |

Source

|

| Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/no-structure.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)